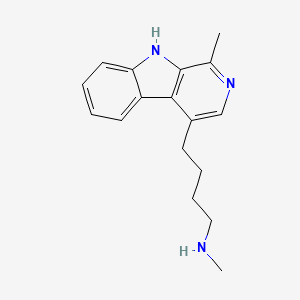
Brevicarine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brevicarine is an anti-arrhythmia agent.
Aplicaciones Científicas De Investigación
Biological Activities
Brevicarine exhibits several biological activities that make it a subject of research in pharmacology:
- Antioxidant Properties : Studies have indicated that this compound possesses significant antioxidant capabilities. This property is essential for combating oxidative stress, which is linked to various chronic diseases.
- Antimicrobial Activity : Research has shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting its potential as a natural antimicrobial agent.
- Cytotoxic Effects : this compound has demonstrated cytotoxicity against cancer cell lines. Its ability to induce apoptosis in these cells makes it a candidate for further investigation in cancer therapy.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative damage, indicating potential applications in neurodegenerative diseases.
Toxicological Concerns
Despite its promising applications, this compound is associated with toxicity, particularly when ingested in high concentrations:
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant activity of various extracts from Carex brevicollis, revealing that this compound-rich extracts exhibited significant free radical scavenging activity. This suggests potential use in dietary supplements aimed at reducing oxidative stress-related conditions .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies demonstrated that this compound could inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Case Study 3: Neuroprotective Potential
Research investigating the neuroprotective effects of this compound indicated that it could mitigate neuronal damage caused by oxidative stress in animal models. This finding points to potential therapeutic applications in treating neurodegenerative disorders like Alzheimer's disease .
Comparative Analysis of Biological Activities
| Activity Type | This compound | Other Alkaloids (e.g., Harmaline) |
|---|---|---|
| Antioxidant | Yes | Yes |
| Antimicrobial | Yes | Yes |
| Cytotoxic | Yes | Yes |
| Neuroprotective | Yes | Limited |
| Livestock Toxicity | High | Variable |
Propiedades
Número CAS |
25978-39-6 |
|---|---|
Fórmula molecular |
C17H21N3 |
Peso molecular |
267.37 g/mol |
Nombre IUPAC |
N-methyl-4-(1-methyl-9H-pyrido[3,4-b]indol-4-yl)butan-1-amine |
InChI |
InChI=1S/C17H21N3/c1-12-17-16(14-8-3-4-9-15(14)20-17)13(11-19-12)7-5-6-10-18-2/h3-4,8-9,11,18,20H,5-7,10H2,1-2H3 |
Clave InChI |
OMGIBPZQATWNBX-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C2=C1NC3=CC=CC=C32)CCCCNC |
SMILES canónico |
CC1=NC=C(C2=C1NC3=CC=CC=C32)CCCCNC |
Apariencia |
Solid powder |
Key on ui other cas no. |
25978-39-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
evicarine brevikarin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















